molecular formula C15H24N2O4S B5787840 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine

Cat. No. B5787840
M. Wt: 328.4 g/mol
InChI Key: BOKGIEVJYFZQQV-UHFFFAOYSA-N
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine, also known as EMBP, is a chemical compound that has been extensively studied for its potential therapeutic properties. EMBP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been found to modulate the expression of various genes involved in cancer progression, including Bcl-2, Bax, p53, and cyclin-dependent kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is its potent cytotoxic activity against cancer cells. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been found to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is a promising compound that exhibits potent cytotoxic activity against cancer cells. Its unique chemical structure and mechanism of action make it a promising candidate for further research in the field of cancer therapeutics. Further studies are needed to fully understand the potential of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine as a therapeutic agent and to develop more efficient methods for its synthesis and delivery.

Synthesis Methods

1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine can be synthesized using a multistep process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with piperazine, followed by the addition of methylsulfonyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-21-15-11-13(5-6-14(15)20-2)12-16-7-9-17(10-8-16)22(3,18)19/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKGIEVJYFZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine

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